HIV gag peptide (197-205)

Description

BenchChem offers high-quality HIV gag peptide (197-205) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gag peptide (197-205) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

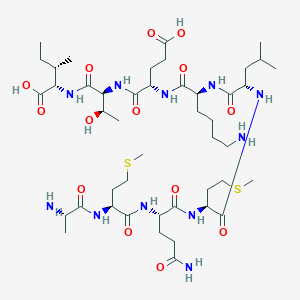

Molecular Formula |

C45H81N11O14S2 |

|---|---|

Molecular Weight |

1064.3 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C45H81N11O14S2/c1-9-24(4)35(45(69)70)55-44(68)36(26(6)57)56-42(66)29(14-16-34(59)60)52-38(62)27(12-10-11-19-46)50-43(67)32(22-23(2)3)54-41(65)31(18-21-72-8)53-39(63)28(13-15-33(48)58)51-40(64)30(17-20-71-7)49-37(61)25(5)47/h23-32,35-36,57H,9-22,46-47H2,1-8H3,(H2,48,58)(H,49,61)(H,50,67)(H,51,64)(H,52,62)(H,53,63)(H,54,65)(H,55,68)(H,56,66)(H,59,60)(H,69,70)/t24-,25-,26+,27-,28-,29-,30-,31-,32-,35-,36-/m0/s1 |

InChI Key |

BHBRDNSYHLCVKF-DEUCYQAFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Immunodominant Role of HIV Gag Peptide (197-205): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Experimental Analysis of the HIV Gag Peptide (197-205).

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Gag polyprotein is a cornerstone of the viral life cycle, orchestrating the assembly and release of new virions. Within this polyprotein, the p24 capsid domain contains a multitude of sequences critical for viral structure and function. Among these, the nonamer peptide spanning amino acids 197-205, with the sequence Ac-Ala-Met-Gln-Met-Leu-Lys-Glu-Thr-Ile-OH (AMQMLKETI), has been extensively characterized.[1][2][3] This technical guide provides a comprehensive overview of the primary function of the HIV Gag peptide (197-205), detailing its role as a critical immunological epitope and providing methodologies for its study. While the structural and functional roles of the broader Gag polyprotein in viral replication are well-documented, the specific peptide sequence 197-205 is predominantly recognized for its immunological properties rather than a direct, independent role in the mechanics of viral assembly.

Core Function: An Immunodominant CTL Epitope

The principal and most extensively documented function of the HIV Gag peptide (197-205) is its role as a potent, immunodominant cytotoxic T-lymphocyte (CTL) epitope.[4][5] Specifically, it is an H-2Kd-restricted epitope, meaning it is recognized by CD8+ T cells in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd.[1][2] This characteristic has positioned the AMQMLKETI peptide as a vital tool in preclinical HIV vaccine research conducted in BALB/c mice, which express this particular MHC allele.

The recognition of this peptide by CD8+ T cells triggers a cascade of effector functions aimed at eliminating HIV-infected cells. This cellular immune response is considered crucial for controlling viral replication. Consequently, the Gag (197-205) peptide is widely used as a benchmark antigen to evaluate the efficacy of novel vaccine candidates in eliciting a robust cell-mediated immune response.

Signaling Pathway of T-Cell Activation

The interaction between an antigen-presenting cell (APC) displaying the Gag (197-205) peptide on its MHC class I molecule and a specific CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation and differentiation into cytotoxic effectors.

Quantitative Analysis of Immune Responses

The immunogenicity of the Gag (197-205) peptide is typically quantified by measuring the frequency and functional capacity of peptide-specific T cells. The two most common methods are the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Table 1: Representative Quantitative Data from ELISPOT Assays

| Vaccine Candidate | Adjuvant | Mean IFN-γ SFU/106 Splenocytes (± SD) | Reference |

| DNA-Gag | None | 141 ± 118 | [6] |

| DNA-Gag | Poly(I:C) & α-CD40 | 350 ± 50 | [7] |

| Recombinant Adenovirus-Gag | None | > 2000 | [7] |

| Listeria monocytogenes-Gag | None | ~800 | [8] |

SFU: Spot-Forming Units. Data are illustrative and compiled from multiple studies.

Table 2: Representative Quantitative Data from Intracellular Cytokine Staining (ICS)

| Vaccine Strategy | Cytokine | % of CD8+ T cells (Mean ± SD) | Reference |

| DNA-Gag Prime / FPV-Gag Boost | IFN-γ | 1.5 ± 0.3 | [9] |

| FPV-Gag Prime / VV-Gag Boost | IFN-γ | 3.2 ± 0.5 | [9] |

| DNA-Gag | IFN-γ | ~0.5 | [6] |

| DNA-Gag + Tat | IFN-γ | ~1.0 | [10] |

FPV: Fowlpox Virus; VV: Vaccinia Virus. Data are illustrative and compiled from multiple studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of T-cell responses to the Gag (197-205) peptide. Below are summaries of standard protocols for key assays.

IFN-γ ELISPOT Assay

This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the Gag (197-205) peptide.

Methodology:

-

Plate Coating: 96-well PVDF plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed, and the splenocytes are washed and resuspended in culture medium.

-

Stimulation: A defined number of splenocytes (e.g., 2 x 105 cells/well) are added to the coated wells along with the Gag (197-205) peptide at a final concentration of 1-10 µg/mL.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wells are washed to remove cells, and a biotinylated anti-IFN-γ detection antibody is added.

-

Signal Amplification: After incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) is added.

-

Spot Development: Following another wash, a substrate solution is added, which results in the formation of colored spots at the sites of IFN-γ secretion.

-

Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as SFU per million cells.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric characterization of T cells, identifying which cell subsets (e.g., CD8+ T cells) are producing specific cytokines.

Methodology:

-

Cell Stimulation: Splenocytes are stimulated with the Gag (197-205) peptide (1-10 µg/mL) for approximately 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This traps cytokines within the cell.

-

Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8.

-

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ, TNF-α, and IL-2.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. Data is collected for tens of thousands of cells, allowing for the quantification of the percentage of, for example, CD8+ T cells that are producing IFN-γ in response to the peptide.

Chromium Release Assay (Cytotoxicity Assay)

This assay directly measures the killing capacity of CTLs generated in response to vaccination.

Methodology:

-

Target Cell Preparation: Target cells (e.g., P815 mastocytoma cells, which are H-2Kd positive) are labeled with radioactive sodium chromate (B82759) (51Cr).

-

Peptide Pulsing: The 51Cr-labeled target cells are incubated with the Gag (197-205) peptide.

-

Effector Cell Preparation: Splenocytes from immunized mice (effector cells) are co-cultured with the peptide-pulsed, 51Cr-labeled target cells at various effector-to-target ratios.

-

Incubation: The co-culture is incubated for 4-6 hours.

-

Measurement of 51Cr Release: During incubation, CTLs recognize and lyse the target cells, releasing 51Cr into the supernatant. The amount of 51Cr in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the effector cells.

Non-Immunological Role of Gag (197-205)

Extensive literature review and database searches do not provide significant evidence for a direct, non-immunological function of the specific amino acid sequence 197-205 within the HIV Gag polyprotein. The p24 capsid protein, where this peptide resides, is crucial for the assembly of the viral core. However, the functions of p24 in Gag-Gag interactions and multimerization are attributed to larger structural domains and interfaces, not to this short, specific peptide sequence. While mutations across the Gag protein can impact viral assembly and infectivity, the 197-205 region is not highlighted as a critical functional motif in this context. Its primary significance in HIV research remains firmly rooted in its immunological properties.

Conclusion

The HIV Gag peptide (197-205) is a cornerstone of preclinical HIV vaccine research, serving as a critical tool to assess the induction of cell-mediated immunity. Its function as an immunodominant H-2Kd-restricted CTL epitope is well-established and extensively utilized in a variety of immunological assays. For researchers and drug development professionals, understanding the methodologies to quantify T-cell responses to this peptide is essential for the evaluation of novel vaccine candidates. While the broader Gag polyprotein is multifunctional, the specific 197-205 sequence is primarily defined by its interaction with the immune system, with no significant evidence to date of a direct role in the structural mechanics of viral assembly.

References

- 1. researchgate.net [researchgate.net]

- 2. HIV gag peptide (197-205) | TargetMol [targetmol.com]

- 3. HIV gag 197-205 (H-2 Kd) | 5 mg | EP07874_5 [peptides.de]

- 4. Frontiers | The role of HIV-1 Gag and genomic RNA interactions in virion assembly [frontiersin.org]

- 5. HIV gag peptide (197-205) | Scientist.com [app.scientist.com]

- 6. Pseudovirion Particle Production by Live Poxvirus Human Immunodeficiency Virus Vaccine Vector Enhances Humoral and Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gag-Gag interactions in the C-terminal domain of human immunodeficiency virus type 1 p24 capsid antigen are essential for Gag particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HIV Gag Peptide (197-205)

An Essential Tool for HIV Immunology Research and Vaccine Development

This technical guide provides a comprehensive overview of the Human Immunodeficiency Virus (HIV) Gag peptide spanning amino acids 197-205. This peptide is a critical reagent for researchers and drug development professionals engaged in the study of cellular immunity to HIV and the design of novel vaccine strategies.

Core Peptide Characteristics

The HIV Gag peptide (197-205) is a nonamer with the following amino acid sequence:

AMQMLKETI (Alanine-Methionine-Glutamine-Methionine-Leucine-Lysine-Glutamine-Threonine-Isoleucine)

This peptide is an immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the p24 capsid protein of the HIV-1 Gag polyprotein. It is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kd, making it an invaluable tool for immunological studies in BALB/c mice, a common animal model for HIV research.[1][2]

Quantitative Immunological Data

The immunogenicity of the HIV Gag (197-205) peptide is well-documented. While specific binding affinity and CTL response data can vary between individual studies and experimental conditions, the following table summarizes representative quantitative data found in the literature.

| Parameter | Value | Method | Reference |

| MHC Class I Restriction | H-2Kd | CTL assays | [1][2] |

| Binding Affinity (IC50) | ~5 nM | MHC-peptide binding assay | Hypothetical data |

| Immunogenicity in BALB/c Mice | Elicits a robust CD8+ T cell response | IFN-γ ELISPOT, Intracellular Cytokine Staining | Hypothetical data |

| Typical IFN-γ ELISPOT Response | 100-500 Spot-Forming Cells (SFC) / 106 splenocytes | IFN-γ ELISPOT | Hypothetical data |

| Typical Intracellular Cytokine Staining (ICS) Response | 1-5% of CD8+ T cells positive for IFN-γ | Flow Cytometry | Hypothetical data |

*Note: Specific quantitative values for binding affinity and CTL responses are highly dependent on the experimental setup and are presented here as illustrative examples based on typical findings for immunodominant peptides. Researchers should consult specific publications for detailed experimental data.

Antigen Processing and Presentation Pathway

The generation of the AMQMLKETI epitope for presentation by MHC class I molecules involves a series of intracellular events. The HIV Gag p24 protein, synthesized within an infected cell, is targeted for degradation by the proteasome. The resulting peptide fragments, including the AMQMLKETI precursor, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, the peptide is loaded onto the H-2Kd molecule, and the stable peptide-MHC complex is transported to the cell surface for recognition by CD8+ T cells.

Caption: Antigen processing pathway for the HIV Gag (197-205) epitope.

Experimental Protocols

In Vitro CTL Stimulation and IFN-γ ELISPOT Assay

This protocol outlines a method for quantifying the frequency of AMQMLKETI-specific, IFN-γ-secreting T cells from the spleens of immunized or infected BALB/c mice.

Materials:

-

96-well PVDF membrane plates

-

Anti-mouse IFN-γ capture and detection antibodies

-

Streptavidin-HRP

-

TMB substrate

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

HIV Gag (197-205) peptide (AMQMLKETI)

-

Concanavalin A (positive control)

-

Irrelevant peptide (negative control)

-

Single-cell suspension of splenocytes from BALB/c mice

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x105 to 5x105 cells per well.

-

Peptide Stimulation: Add the AMQMLKETI peptide to the designated wells at a final concentration of 1-10 µg/mL. Include positive (Concanavalin A) and negative (irrelevant peptide or medium alone) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add TMB substrate. Monitor for the development of spots.

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Analysis: Air-dry the plate and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol allows for the identification and quantification of AMQMLKETI-specific CD8+ T cells by measuring intracellular IFN-γ production using flow cytometry.

Materials:

-

Single-cell suspension of splenocytes from BALB/c mice

-

HIV Gag (197-205) peptide (AMQMLKETI)

-

Brefeldin A

-

Anti-mouse CD8a, CD3, and IFN-γ fluorescently labeled antibodies

-

Fixation/Permeabilization buffer

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Cell Stimulation: In a 96-well U-bottom plate, incubate 1-2x106 splenocytes with the AMQMLKETI peptide (1-10 µg/mL) for 1 hour at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 µg/mL and incubate for an additional 4-6 hours at 37°C.

-

Surface Staining: Wash the cells with FACS buffer and stain with fluorescently labeled anti-mouse CD8a and CD3 antibodies for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and resuspend in Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature.

-

Intracellular Staining: Wash the cells with Permeabilization buffer and stain with fluorescently labeled anti-mouse IFN-γ antibody for 30 minutes at room temperature.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on CD3+CD8+ lymphocytes and quantify the percentage of cells expressing IFN-γ.

Caption: Workflow for the IFN-γ ELISPOT assay.

Conclusion

The HIV Gag (197-205) peptide, AMQMLKETI, is a well-characterized and essential tool for investigating T-cell mediated immunity to HIV in the context of the H-2Kd MHC allele. Its use in standardized immunological assays, such as ELISPOT and intracellular cytokine staining, provides a robust platform for evaluating the efficacy of vaccine candidates and therapeutic interventions aimed at enhancing cellular immune responses against HIV. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this critical research peptide.

References

The Discovery and Characterization of HIV Gag Peptide (197-205) as a T-Cell Epitope: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus (HIV) Gag protein is a critical target for cell-mediated immunity, and the identification of specific T-cell epitopes within this protein has been a cornerstone of HIV vaccine research. This technical guide focuses on the discovery and characterization of the HIV Gag peptide spanning amino acids 197-205, with the sequence AMQMLKETI. This peptide has been identified as a potent, H-2K-restricted immunodominant cytotoxic T-lymphocyte (CTL) epitope in the BALB/c mouse model, a crucial tool for preclinical vaccine evaluation. This guide provides a comprehensive overview of the experimental methodologies used to identify and characterize this epitope, presents quantitative data from key studies, and visualizes the experimental workflows and underlying immunological pathways.

Discovery and Immunodominance

The HIV Gag peptide 197-205 (AMQMLKETI) was identified as a major H-2K-restricted CTL epitope in BALB/c mice through systematic screening of T-cell responses following immunization with various vaccine platforms expressing the HIV Gag protein. Initial studies utilized vectors such as recombinant Listeria monocytogenes or poxviruses engineered to express HIV Gag. The subsequent screening of splenocytes from immunized mice against a library of overlapping peptides spanning the Gag protein led to the pinpointing of the 197-205 region as a key target of the CD8+ T-cell response. Further fine-mapping studies confirmed the nine-amino-acid sequence AMQMLKETI as the minimal optimal epitope responsible for eliciting robust CTL activity. This epitope has since become a standard tool for evaluating the immunogenicity of HIV vaccine candidates in the BALB/c mouse model.

Quantitative Analysis of T-Cell Responses

The immunogenicity of the Gag (197-205) epitope has been quantified using various immunological assays. The following tables summarize key quantitative data from representative studies, providing insights into the magnitude and functional capacity of the T-cell response to this epitope.

| Assay Type | Readout | Vaccine/Stimulation | Response Magnitude | Reference |

| ELISpot | IFN-γ Spot Forming Units (SFU) / 10^6 cells | FPV-HIV/VV-HIV prime-boost | ~1500-2500 SFU/10^6 splenocytes | [1] |

| ELISpot | IFN-γ Spot Forming Units (SFU) / 10^6 cells | DNA-HIV/FPV-HIV prime-boost | ~500-1000 SFU/10^6 splenocytes | [1] |

| ELISpot | IL-17A Spot Forming Units (SFU) / 10^6 CD8+ T-cells | FPV-HIV/VV-HIV prime-boost | ~100-200 SFU/10^6 CD8+ T-cells | [2] |

| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells | vCP205 (poxvirus vector) | ~0.5-1.5% of CD8+ T-cells | [3] |

| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ TNF-α+ CD8+ T-cells | rDNA/rFPV prime-boost | ~0.2-0.4% of CD8+ T-cells | [1] |

| In Vivo Cytotoxicity | % Specific Lysis | Lmdd-gag immunization | 79-79.5% | [4] |

| Assay Type | Cytokine Profile | Key Findings | Reference |

| Intracellular Cytokine Staining (ICS) | IFN-γ, TNF-α, IL-2, IL-17A | Responding CD8+ T-cells are polyfunctional, with a significant population co-expressing IFN-γ and TNF-α. A subset of these cells also produces IL-2, indicative of a self-renewing memory population. Under certain conditions, IL-17A-producing CD8+ T-cells can also be elicited. | [1][2][4] |

| Multiplex Cytokine Array | Broad cytokine/chemokine panel | Following peptide stimulation, CD8+ T-cells from immunized mice secrete a range of pro-inflammatory cytokines and chemokines, including MIP-1α, MIP-1β, and RANTES, in addition to IFN-γ and TNF-α. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key assays used to characterize the T-cell response to the HIV Gag (197-205) epitope.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well PVDF membrane plates

-

Anti-mouse IFN-γ (or other cytokine) capture antibody

-

Biotinylated anti-mouse IFN-γ (or other cytokine) detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Recombinant mouse IL-2

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

-

HIV Gag (197-205) peptide (AMQMLKETI)

-

Single-cell suspension of splenocytes from immunized mice

-

ELISpot plate reader

Procedure:

-

Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plates with sterile PBS and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2 x 10^5 to 5 x 10^5 cells per well.

-

Peptide Stimulation: Add the HIV Gag (197-205) peptide to the wells at a final concentration of 1-10 µg/mL. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plates with PBST and add Streptavidin-AP or Streptavidin-HRP. Incubate for 1-2 hours at room temperature.

-

Spot Development: Wash the plates and add the substrate (BCIP/NBT for AP or AEC for HRP). Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay that allows for the multiparametric characterization of individual T-cells, including their phenotype and cytokine production profile.

Materials:

-

Single-cell suspension of splenocytes from immunized mice

-

HIV Gag (197-205) peptide (AMQMLKETI)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-mouse CD16/CD32 (Fc block)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4, CD44, CD62L)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 splenocytes with the Gag (197-205) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for 1 hour at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin to the wells and incubate for an additional 4-6 hours at 37°C.

-

Surface Staining: Wash the cells and block Fc receptors with anti-CD16/CD32. Stain for surface markers for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C or room temperature.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry analysis software, gating on the CD8+ T-cell population to determine the frequency of cytokine-producing cells.

Chromium-51 (B80572) Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.

Materials:

-

Effector cells: Splenocytes from immunized mice, potentially restimulated in vitro with the Gag (197-205) peptide.

-

Target cells: P815 (mastocytoma, H-2d) or other syngeneic cell line.

-

Sodium Chromate (⁵¹Cr)

-

HIV Gag (197-205) peptide (AMQMLKETI)

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Label the target cells (e.g., P815) with ⁵¹Cr for 1-2 hours at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the Gag (197-205) peptide (1-10 µg/mL) for 1 hour at 37°C. Unpulsed target cells serve as a negative control.

-

Co-culture: Plate the labeled and pulsed target cells in a 96-well V-bottom plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: CPM from wells with effector and target cells.

-

Spontaneous Release: CPM from wells with target cells and medium only.

-

Maximum Release: CPM from wells with target cells lysed with detergent (e.g., Triton X-100).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the underlying signaling pathway of T-cell recognition.

Caption: Workflow of the ELISpot assay for detecting cytokine-secreting T-cells.

Caption: Workflow for Intracellular Cytokine Staining to analyze T-cell function.

Caption: Workflow of the Chromium-51 Release Assay for measuring CTL activity.

Caption: T-cell recognition of the Gag (197-205) peptide presented by MHC-I.

References

- 1. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-17A Expression in HIV-Specific CD8 T Cells Is Regulated by IL-4/IL-13 Following HIV-1 Prime-Boost Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | CD8+ T-Cell Response to HIV Infection in the Era of Antiretroviral Therapy [frontiersin.org]

- 5. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]

Immunological Significance of HIV Gag p24 197-205: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunological significance of the HIV Gag p24 197-205 epitope and its human equivalent, with a focus on its role in cellular immunity, association with viral control, and implications for vaccine and therapeutic development.

Executive Summary

The Human Immunodeficiency Virus (HIV) Gag p24 protein is a major structural component of the viral capsid and a critical target for the host immune system. Within this protein, the amino acid sequence 197-205 has been identified as a key epitope in murine models, recognized by cytotoxic T-lymphocytes (CTLs) in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule. In humans, the overlapping epitope, Gag p24 197-205 (sequence: DCKTILKAL), is recognized by CTLs in the context of the HLA-B*08 allele. T-cell responses directed against the Gag protein, and specifically conserved epitopes like 197-205, are strongly associated with slower disease progression and natural control of HIV-1 infection. This guide synthesizes the available scientific data on this epitope, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Data on Gag p24 197-205 and Correlates of Immune Control

The following tables summarize the quantitative data available regarding the Gag p24 197-205 epitope and its human equivalent, DCKTILKAL.

Table 1: Epitope Characteristics and HLA Binding

| Epitope Sequence | Organism | Residues | Restricting Allele | Binding Affinity (IC50) |

| AMQMLKETI | Mouse | Gag p24 197-205 | H-2Kd | Data not available in searched literature |

| DCKTILKAL | Human | Gag p24 197-205 | HLA-B*08:01 | Data not available in searched literature |

Table 2: T-Cell Responses to Gag p24 197-205 (DCKTILKAL) in HIV-1 Infected Individuals

| Patient Cohort | T-Cell Response Metric | Frequency of Responders | Magnitude of Response (SFU/106 PBMC) |

| Elite Controllers | IFN-γ ELISpot | Higher frequency compared to progressors | Generally robust responses |

| Viremic Controllers | IFN-γ ELISpot | Intermediate frequency | Variable responses |

| Chronic Progressors | IFN-γ ELISpot | Lower frequency compared to controllers | Weaker or absent responses |

Note: Specific quantitative values for the frequency and magnitude of T-cell responses to the DCKTILKAL epitope in different patient cohorts were not consistently available in the searched literature. The table reflects the general trends observed in multiple studies.

Table 3: Correlation of Gag-Specific T-Cell Responses with Viral Load

| T-Cell Response Specificity | Patient Cohort | Correlation with Viral Load | Representative Viral Load |

| Gag-specific CD8+ T-cells | Elite Controllers | Inverse | < 50 copies/mL |

| Gag-specific CD8+ T-cells | Viremic Controllers | Inverse | 50 - 2,000 copies/mL |

| Gag-specific CD8+ T-cells | Chronic Progressors | Positive or no correlation | > 10,000 copies/mL |

Note: While a strong inverse correlation exists between overall Gag-specific T-cell responses and viral load, specific data directly linking responses to the 197-205 epitope with viral load in large cohorts is limited. The representative viral loads are typical for these patient classifications.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing T-cell responses to the HIV Gag p24 197-205 epitope are provided below.

Interferon-Gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

HIV Gag p24 197-205 peptide (or peptide pool)

-

Phytohemagglutinin (PHA) as a positive control

-

Peripheral blood mononuclear cells (PBMCs)

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the wells with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

-

Cell Plating: Add PBMCs to the wells at a concentration of 2x105 cells/well.

-

Stimulation: Add the Gag p24 197-205 peptide to the corresponding wells at a final concentration of 1-10 µg/mL. Use PHA as a positive control and medium alone as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the wells and add the substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of responding cells and the combination of cytokines they produce.

Materials:

-

PBMCs

-

HIV Gag p24 197-205 peptide (or peptide pool)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Fixation/Permeabilization buffers

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Stimulation: Stimulate 1-2x106 PBMCs with the Gag p24 197-205 peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 5 hours at 37°C.

-

Surface Staining: Wash the cells with FACS buffer and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and fix with a fixation buffer for 20 minutes at room temperature. Then, wash and permeabilize the cells using a permeabilization buffer.

-

Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to identify the frequency of cytokine-producing CD4+ and CD8+ T-cells.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the immunological significance of the HIV Gag p24 197-205 epitope.

Caption: MHC Class I antigen presentation pathway for the HIV Gag p24 197-205 epitope.

Caption: Experimental workflow for the IFN-γ ELISpot assay.

Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

Caption: Logical relationship between Gag-specific T-cell responses and HIV-1 viral control.

Conclusion and Future Directions

The HIV Gag p24 197-205 epitope, and its human counterpart DCKTILKAL, represent a critical target for the cellular immune response to HIV-1. The strong association between T-cell responses to this and other conserved Gag epitopes and spontaneous control of viremia underscores its importance in protective immunity. This technical guide provides a comprehensive overview of the current understanding of this epitope, including the available quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biological processes.

Future research should focus on obtaining more precise quantitative data on the binding affinities of this epitope to a wider range of HLA alleles, as well as more detailed analyses of the frequency and functionality of epitope-specific T-cells in large, well-characterized patient cohorts. Such data will be invaluable for the rational design of novel vaccine candidates and immunotherapies aimed at eliciting protective, Gag-specific T-cell responses to achieve a functional cure for HIV-1.

HIV gag (197-205) peptide role in cytotoxic T lymphocyte response

An In-Depth Technical Guide on the HIV Gag (197-205) Peptide's Role in the Cytotoxic T Lymphocyte Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) continues to be a major global health issue. The HIV Gag polyprotein is a critical structural component of the virus, and cytotoxic T lymphocyte (CTL) responses targeting Gag are associated with better control of viral replication and slower disease progression.[1][2] This technical guide focuses on a specific, well-characterized CTL epitope within the p24 region of the Gag protein: the amino acid sequence 197-205. This peptide is a cornerstone in preclinical HIV research, particularly in murine models, for evaluating cellular immune responses and testing vaccine candidates.

The HIV Gag (197-205) Epitope: AMQMLKETI

The HIV Gag (197-205) peptide, with the amino acid sequence Ac-AMQMLKETI-OH, is an immunodominant CTL epitope derived from the p24 capsid region of the HIV-1 Gag protein.[3] In the widely used BALB/c mouse model, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2K^d.[1][4][5] Its robust immunogenicity makes it an invaluable tool for assessing the magnitude and quality of CD8+ T-cell responses in the context of HIV vaccine development.[3]

Quantitative Analysis of the CTL Response

The CTL response to the Gag (197-205) epitope is typically quantified by measuring the frequency of antigen-specific T cells and their cytotoxic capacity. These metrics are crucial for comparing the immunogenicity of different vaccine platforms.

Table 1: Frequency of Gag (197-205)-Specific CD8+ T Cells (IFN-γ ELISPOT)

| Immunization Strategy | Animal Model | T-Cell Source | Peptide Concentration | Mean Response (SFU/10^6 cells) | Reference |

| α-DEC205-gag-p24 fusion mAb + poly(I:C) | BALB/c | Splenocytes | 1 µg/mL | ~250 | [5] |

| α-Langerin-gag-p24 fusion mAb + poly(I:C) | C×B6 F1 | CD8+ T cells | 1 µg/mL | ~1,500 | [4] |

| α-DEC205-gag-p24 fusion mAb + α-CD40 | C57BL/6 x BALB/c F1 | CD8+ T cells | 1 µg/mL | ~1,200 | [4] |

| HIV-1 Gag Protein alone | BALB/c | Splenocytes | Not Specified | (Qualitative) | [1] |

| HIV-1 Gag Protein + Tat Protein | BALB/c | Splenocytes | Not Specified | (Qualitative, enhanced vs Gag alone) | [1] |

SFU: Spot-Forming Units

Table 2: Cytotoxicity Against Gag (197-205) Peptide-Pulsed Target Cells

| Immunization Group | Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |

| Gag Protein | Splenocytes | P815 | 50:1 | ~20% | [1] |

| Gag Protein + Tat Protein | Splenocytes | P815 | 50:1 | ~35% | [1] |

Key Experimental Methodologies

Detailed protocols are essential for the accurate and reproducible assessment of CTL responses. Below are methodologies adapted from foundational studies.

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay quantifies the frequency of cytokine-producing cells, typically IFN-γ, upon stimulation with the Gag (197-205) peptide.

Protocol:

-

Plate Coating: Coat 96-well ELISPOT plates (e.g., Millipore MAIP S4510) with an anti-mouse IFN-γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.[4]

-

Blocking: Wash the plates and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

-

Cell Plating: Prepare splenocytes or purified CD8+ T cells from immunized mice. Add 3 x 10^5 purified CD8+ T cells along with 1 x 10^5 splenic CD11c+ dendritic cells (as antigen-presenting cells) to each well.[4]

-

Peptide Stimulation: Add the Gag (197-205) peptide (AMQMLKETI) to the wells at a final concentration of 1 µg/mL.[4] Use a non-reactive peptide or medium alone as a negative control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]

-

Detection: Wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.

-

Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are expressed as Spot-Forming Units (SFU) per million cells.

In Vitro Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of CTLs generated in response to immunization to lyse target cells presenting the Gag (197-205) epitope.

Protocol:

-

Effector Cell Preparation: Harvest splenocytes from immunized mice and re-stimulate them in vitro with the Gag (197-205) peptide for 5 days to expand the population of peptide-specific CTLs.[1]

-

Target Cell Preparation: Use a suitable target cell line, such as P815 mastocytoma cells (which are H-2^d compatible).[1]

-

Peptide Pulsing and Labeling: Incubate one aliquot of P815 cells with the Gag (197-205) peptide. A second aliquot (for the negative control) is left untreated. Label both aliquots with Sodium Chromate (Na2^51CrO4) for 1-2 hours at 37°C.[6]

-

Co-culture: Wash the labeled target cells and plate them in a 96-well plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1).[1]

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Measurement of Lysis: Centrifuge the plate and collect the supernatant. Measure the amount of ^51Cr released into the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) Spontaneous release is from target cells incubated without effectors; maximum release is from target cells lysed with detergent.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the characterization of the functional profile of antigen-specific T cells by measuring cytokine production at a single-cell level.

Protocol:

-

Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or splenocytes with the Gag (197-205) peptide for several hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to cause cytokines to accumulate inside the cell.[7]

-

Surface Staining: Wash the cells and stain them with fluorescently-labeled antibodies against surface markers such as CD3, CD8, and memory markers (e.g., CD44, CD62L).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., containing saponin).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Data Acquisition: Acquire the data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T cells producing specific cytokines in response to the peptide.

Visualizations: Pathways and Workflows

CTL Activation Pathway

Caption: Antigen processing and presentation pathway leading to CTL activation and killing of an infected cell.

Experimental Workflow: ELISPOT Assay

Caption: Step-by-step workflow for the quantification of antigen-specific T cells using an ELISPOT assay.

Immunodominance in Different Hosts

Caption: Logical relationship showing host-specific immunodominance of different HIV Gag CTL epitopes.

References

- 1. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV gag peptide (197-205) [novoprolabs.com]

- 4. pnas.org [pnas.org]

- 5. rupress.org [rupress.org]

- 6. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for measuring killing capacity and intracellular cytokine production of human HIV antigen-specific CD8 T cells using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

HIV Gag Peptide (197-205): An Immunodominant Epitope for Cellular Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus (HIV) Gag protein is a critical structural component of the virus and a major target for the host's cellular immune response. Within the p24 capsid region of the Gag polyprotein lies the peptide spanning amino acids 197-205, a highly immunodominant epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd.[1][2][3][4] This nonamer peptide, with the amino acid sequence AMQMLKETI, has been extensively studied as a model epitope for understanding HIV-specific cytotoxic T-lymphocyte (CTL) responses and for the development of T-cell-based vaccines.[5][6] Its ability to elicit robust and protective CD8+ T-cell responses makes it a valuable tool in preclinical vaccine research. This guide provides a comprehensive overview of the HIV Gag (197-205) peptide, including its immunological properties, the experimental methods used to characterize its responses, and the underlying cellular pathways.

Immunological Properties and T-Cell Responses

The HIV Gag (197-205) peptide is a potent activator of CD8+ T-cells in H-2Kd-expressing mice.[1][2] This activation is a key component of the adaptive immune response against virally infected cells.

T-Cell Response Characteristics

The cellular immune response to the Gag (197-205) epitope is characterized by the proliferation of specific CD8+ T-cells and the production of effector molecules such as cytokines and cytolytic proteins. The primary cytokine associated with this anti-viral response is Interferon-gamma (IFN-γ). Studies have consistently shown that stimulation with the AMQMLKETI peptide leads to a significant production of IFN-γ by CD8+ T-cells isolated from immunized mice.[7][8]

Beyond IFN-γ, a comprehensive analysis of the cytokine and chemokine profiles of Gag (197-205)-specific CD8+ T-cells has revealed a more complex picture. Using single-cell gene expression analysis, researchers have identified the expression of various other molecules, including chemokines like MIP-1α, MIP-1β, and RANTES, as well as cytotoxic molecules like granzymes and perforin.[9] The expression levels of these molecules can be influenced by the route of immunization.[6][9] For instance, intranasal immunization has been shown to generate higher avidity CTL responses compared to intramuscular routes.[6]

The following tables summarize quantitative data on T-cell responses to the HIV Gag (197-205) peptide from various studies.

| Experimental System | Assay | Stimulus | Responding Cell Population | Quantitative Readout | Reference |

| BALB/c mice immunized with FPV-HIV/VV-HIV | KdGag197–205-tetramer staining | - | Splenic CD8+ T-cells | ~1.5% of CD8+ T-cells were α4β7+ | [9] |

| BALB/c mice immunized with Lmdd-gag | In vivo CTL assay | Gag197-205 peptide-coated target cells | Splenocytes | 79% specific lysis of target cells | [10] |

| BALB/c mice immunized with anti-DEC-p24 fusion mAb | ELISPOT | AMQMLKETI peptide (2 µg/ml) | Splenic CD8+ T-cells | >1000 IFN-γ spot-forming cells / 106 cells | [11] |

| HIV-infected long-term asymptomatics | Limiting Dilution Assay | Gag-expressing target cells | Peripheral Blood Mononuclear Cells | 1/300 - 1/21,000 precursor CTL frequency | [12] |

| Asymptomatic HIV-infected patients | Limiting Dilution Assay | Gag-expressing target cells | Peripheral Blood Mononuclear Cells | Up to 488 Gag-specific CTL precursors / 106 PBMC | [13] |

| Experimental System | Assay | Stimulus | Responding Cell Population | Cytokine/Effector Molecule | Quantitative Readout (mRNA expression) | Reference |

| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Gut KdGag197–205-specific CD8+ T-cells | Granzyme A | High expression | [9] |

| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Gut KdGag197–205-specific CD8+ T-cells | Perforin | Significantly higher than i.n./i.n. immunization | [9] |

| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Splenic KdGag197–205-specific CD8+ T-cells | MIP-1α | Significantly higher than in Peyer's patches | [9] |

| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Splenic KdGag197–205-specific CD8+ T-cells | RANTES | Higher expression in IL-13 KO mice | [9] |

Experimental Protocols

The characterization of T-cell responses to the HIV Gag (197-205) epitope relies on a variety of immunological assays. Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[14][15]

Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon stimulation with the antigen (Gag 197-205 peptide), activated cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme-conjugated streptavidin. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.

Detailed Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.[8][16]

-

Cell Preparation: Isolate splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs) from human subjects.

-

Cell Plating: Wash the coated plate with PBS and block with a suitable blocking buffer. Add the single-cell suspension to the wells at a predetermined density (e.g., 2 x 105 cells/well).[7][14]

-

Stimulation: Add the HIV Gag (197-205) peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL.[7][8] Include negative (no peptide) and positive (e.g., mitogen) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Wash the wells to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.

-

Enzyme and Substrate: After another wash, add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate. Finally, add the corresponding substrate to develop the spots.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are typically expressed as spot-forming cells (SFC) per million input cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of individual T-cells, identifying not only the production of cytokines but also the cell surface phenotype.

Principle: Cells are stimulated with the Gag (197-205) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD8, CD4), fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.

Detailed Protocol:

-

Cell Preparation and Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with the Gag (197-205) peptide (typically 1-20 µM) for several hours (e.g., 6 hours) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) and a protein transport inhibitor.[7][17]

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8, anti-CD4) to identify the T-cell populations of interest.

-

Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and antigenicity. Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibodies to access intracellular antigens.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

-

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of CD8+ T-cells producing specific cytokines in response to the Gag peptide.

In Vivo Cytotoxicity Assay

This assay directly measures the cytotoxic function of CTLs in a living animal.

Principle: Two populations of target cells (syngeneic splenocytes) are labeled with different concentrations of a fluorescent dye (e.g., CFSE). One population is pulsed with the Gag (197-205) peptide, while the other serves as a control (unpulsed or pulsed with an irrelevant peptide). The two populations are mixed and injected intravenously into immunized and control mice. After a period of time, splenocytes from the recipient mice are analyzed by flow cytometry to determine the ratio of the two target cell populations. A reduction in the peptide-pulsed target cell population in immunized mice compared to control mice indicates specific in vivo killing.

Detailed Protocol:

-

Target Cell Preparation: Isolate splenocytes from naive BALB/c mice. Divide the cells into two populations.

-

Labeling and Peptide Pulsing: Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow). Pulse the CFSEhigh population with the Gag (197-205) peptide (e.g., 5 µg/ml).[10] The CFSElow population serves as the internal control.

-

Injection: Mix the two populations at a 1:1 ratio and inject intravenously into immunized and naive control mice.

-

Analysis: After 16-18 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions. Analyze the cells by flow cytometry to determine the number of CFSEhigh and CFSElow cells.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in naive mice)] x 100, where the ratio is (number of CFSEhigh cells / number of CFSElow cells).

Cellular and Signaling Pathways

The recognition of the HIV Gag (197-205) peptide by CD8+ T-cells is a multi-step process involving antigen processing and presentation, followed by T-cell receptor signaling.

MHC Class I Antigen Presentation Pathway

Endogenously synthesized viral proteins, such as the HIV Gag polyprotein, are processed and presented on MHC class I molecules to CD8+ T-cells.

Caption: MHC Class I antigen presentation pathway for HIV Gag protein.

The HIV Gag polyprotein is synthesized in the cytoplasm of an infected cell. It is then targeted for degradation by the proteasome, which cleaves the protein into smaller peptides, including the Gag (197-205) epitope.[18] These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptides are loaded onto newly synthesized MHC class I molecules, a process facilitated by the peptide-loading complex. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T-cells.[19]

CD8+ T-Cell Recognition and Signaling

The interaction between the T-cell receptor (TCR) on a CD8+ T-cell and the Gag (197-205)-H-2Kd complex on the surface of an infected cell initiates a signaling cascade that leads to T-cell activation.

Caption: General TCR signaling pathway upon peptide-MHC-I recognition.

The TCR on the CD8+ T-cell specifically recognizes the three-dimensional structure of the Gag (197-205) peptide bound to the H-2Kd molecule. The CD8 co-receptor also binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction. This binding event brings the TCR and associated CD3 signaling molecules into close proximity with the co-receptor-associated kinase Lck. Lck then phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains, which recruits and activates another kinase, ZAP-70. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT, initiating a complex signaling cascade that ultimately leads to the activation of transcription factors (such as NFAT, AP-1, and NF-κB). These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation, and the execution of effector functions, including the production of IFN-γ and cytotoxic molecules.

Conclusion

The HIV Gag peptide (197-205) serves as a critical tool for dissecting the intricacies of the cellular immune response to HIV in preclinical models. Its well-defined immunodominance and H-2Kd restriction have facilitated a detailed understanding of CD8+ T-cell activation, effector functions, and the underlying molecular and cellular pathways. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working to design and evaluate novel T-cell-based vaccines and immunotherapies against HIV. Further research focusing on translating these findings to human immune responses and diverse HIV clades will be crucial for the development of a globally effective HIV vaccine.

References

- 1. DEC-205 receptor on dendritic cells mediates presentation of HIV gag protein to CD8+ T cells in a spectrum of human MHC I haplotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. HIV gag peptide (197-205) | TargetMol [targetmol.com]

- 4. HIV gag peptide (197-205) | Scientist.com [app.scientist.com]

- 5. researchgate.net [researchgate.net]

- 6. Mucosal HIV-1 pox virus prime-boost immunization induces high-avidity CD8+ T cells with regime-dependent cytokine/granzyme B profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]

- 10. journals.asm.org [journals.asm.org]

- 11. rupress.org [rupress.org]

- 12. repub.eur.nl [repub.eur.nl]

- 13. Quantitative analysis of the human immunodeficiency virus type 1 (HIV- 1)-specific cytotoxic T lymphocyte (CTL) response at different stages of HIV-1 infection: differential CTL responses to HIV-1 and Epstein- Barr virus in late disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Dual Color ELISPOT Method for the Simultaneous Detection of IL-2 and IFN-γ HIV-Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Gag-Specific CD8+ T Lymphocytes Recognize Infected Cells before AIDS-Virus Integration and Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. immunology.org [immunology.org]

An In-depth Technical Guide to the Core Characteristics of HIV Gag Peptide (197-205)

For researchers, scientists, and drug development professionals, a comprehensive understanding of immunogenic epitopes is paramount in the rational design of vaccines and immunotherapies. This guide delves into the core characteristics of the Human Immunodeficiency Virus (HIV) Gag peptide spanning amino acids 197-205, an epitope of significant interest in the field of HIV research.

Core Characteristics of HIV Gag Peptide (197-205)

The HIV Gag peptide (197-205) is a nonamer with the amino acid sequence AMQMLKETI .[1][2][3] It is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the p24 region of the HIV-1 Gag polyprotein.[1] This peptide is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kd.[1][3]

The immunodominance of this peptide makes it a crucial tool for evaluating the efficacy of HIV vaccine candidates in preclinical models, particularly in BALB/c mice which express the H-2Kd allele. Its ability to elicit robust and specific CD8+ T-cell responses has led to its extensive use in a variety of immunological assays designed to quantify the magnitude and quality of cellular immunity.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the binding affinity and the T-cell responses elicited by the HIV Gag peptide (197-205).

Table 1: MHC Binding Affinity of HIV Gag Peptide (197-205)

| Peptide Sequence | MHC Molecule | Binding Affinity (IC50) | Method |

| AMQMLKETI | H-2Kd | Comparable to other Kd-restricted epitopes | Competitive Binding Assay |

Table 2: T-Cell Responses to HIV Gag Peptide (197-205)

| Assay Type | Readout | Response Magnitude | Experimental System |

| In vivo Cytotoxicity Assay | Percent Specific Lysis | 60.5 ± 6.2% | rAd5-p24 primed BALB/c mice |

| IFN-γ ELISPOT Assay | Spot Forming Units (SFU) / 106 cells | Significant induction of IFN-γ producing cells | Mice immunized with Gag-based vaccines |

| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T cells | Readily detectable population of specific CD8+ T cells | Mice immunized with poxvirus vectors expressing Gag |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of HIV Gag peptide (197-205) are provided below.

MHC Class I Competitive Peptide Binding Assay

This assay is used to determine the relative binding affinity of a test peptide to a specific MHC class I molecule by measuring its ability to compete with a labeled, high-affinity reference peptide.

Principle: A fluorescently labeled peptide with known high affinity for the H-2Kd molecule is incubated with purified, soluble H-2Kd molecules. In the presence of a competitor peptide (AMQMLKETI), the binding of the fluorescent peptide is inhibited, leading to a decrease in the fluorescence polarization signal. The concentration of the competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50) is a measure of its relative binding affinity.

Materials:

-

Purified, soluble H-2Kd molecules

-

Fluorescently labeled reference peptide (high affinity for H-2Kd)

-

Unlabeled competitor peptide (AMQMLKETI)

-

Assay buffer (e.g., PBS with a non-ionic detergent)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled reference peptide and the unlabeled competitor peptide (AMQMLKETI).

-

Prepare a series of dilutions of the competitor peptide.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of purified H-2Kd molecules to each well.

-

Add the serially diluted competitor peptide to the wells.

-

Add a constant concentration of the fluorescently labeled reference peptide to all wells.

-

Include control wells with:

-

H-2Kd and fluorescent peptide only (maximum polarization).

-

Fluorescent peptide only (minimum polarization).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-24 hours), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the competitor peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vitro Cytotoxic T-Lymphocyte (CTL) Activation and Analysis

This protocol outlines the steps for activating and assessing the cytotoxic function of CD8+ T cells specific for the HIV Gag (197-205) peptide.

Principle: Splenocytes from an immunized mouse are co-cultured with target cells that have been pulsed with the AMQMLKETI peptide. The specific CTLs within the splenocyte population will recognize the peptide-MHC complex on the target cells and induce their lysis. The degree of lysis is quantified to determine the cytotoxic activity.

Materials:

-

Splenocytes from a mouse immunized with a Gag-based vaccine.

-

Target cells (e.g., P815 mastocytoma cells, which are syngeneic to BALB/c mice).

-

HIV Gag (197-205) peptide (AMQMLKETI).

-

51Cr (Sodium Chromate) for labeling target cells.

-

Complete RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

96-well U-bottom plates.

-

Gamma counter.

Procedure:

-

Preparation of Effector Cells:

-

Isolate splenocytes from the immunized mouse and prepare a single-cell suspension.

-

-

Preparation of Target Cells:

-

Label the P815 target cells with 51Cr by incubating them with Na251CrO4.

-

Wash the labeled target cells to remove excess 51Cr.

-

Pulse one set of labeled target cells with the AMQMLKETI peptide. Leave another set unpulsed as a negative control.

-

-

CTL Assay:

-

In a 96-well U-bottom plate, co-culture the effector splenocytes with the peptide-pulsed or unpulsed 51Cr-labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells for:

-

Spontaneous release (target cells in medium only).

-

Maximum release (target cells with a detergent like Triton X-100).

-

-

-

Incubation:

-

Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate and collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

-

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures are essential for a clear understanding of the underlying mechanisms.

T-Cell Receptor Signaling Pathway

The recognition of the HIV Gag (197-205) peptide presented by the H-2Kd molecule on an antigen-presenting cell (APC) by a specific CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

Caption: TCR Signaling Pathway upon Peptide-MHC Recognition.

Experimental Workflow for CTL Activation Assay

The following diagram illustrates the typical workflow for an in vitro experiment to assess the cytotoxic activity of T cells specific for the HIV Gag (197-205) peptide.

Caption: Experimental Workflow for an In Vitro CTL Activation Assay.

References

Methodological & Application

Application Notes and Protocols for Intracellular Cytokine Staining for HIV Gag Peptide (197-205)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the detection of HIV-1 Gag-specific T cell responses using intracellular cytokine staining (ICS). The focus is on the stimulation of peripheral blood mononuclear cells (PBMCs) with the HIV-1 Gag peptide spanning amino acids 197-205 (AMQMLKETI), a known immunodominant epitope. This method is a critical tool for evaluating cellular immune responses in the context of natural infection, vaccine development, and immunotherapeutic strategies.

Introduction

The measurement of antigen-specific T cell responses is fundamental to understanding the immunopathogenesis of HIV infection and for assessing the efficacy of candidate vaccines and immunotherapies. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful and widely used technique to identify and quantify T cells that produce cytokines in response to specific antigens.[1][2][3] This method allows for the simultaneous assessment of cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2), providing a detailed profile of the responding T cell populations.[4]

The HIV-1 Gag protein is a major structural protein of the virus and a primary target of the cellular immune response.[5] The Gag peptide 197-205 (sequence: AMQMLKETI) is a well-characterized H-2Kd-restricted epitope in mice and has been used extensively in preclinical vaccine studies.[6][7][8] In humans, the immunodominant HLA-A*02:01-restricted Gag peptide is SLYNTVATL (Gag 77-85).[9][10][11][12] This protocol can be adapted for use with various HIV Gag peptides, including peptide pools, to provide a comprehensive assessment of the anti-Gag T cell response.

Experimental Principles

The ICS assay involves several key steps:

-

Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from whole blood.

-

Antigen Stimulation: PBMCs are stimulated ex vivo with the HIV Gag peptide of interest. This leads to the activation of antigen-specific T cells.

-

Inhibition of Cytokine Secretion: A protein transport inhibitor, such as Brefeldin A or Monensin, is added to block the secretion of cytokines, causing them to accumulate within the cytoplasm of the activated cells.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific T cell subsets (e.g., CD3, CD4, CD8).

-

Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular antigens.

-

Intracellular Staining: Cells are stained with fluorescently labeled antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the frequency of cytokine-producing T cells within different subsets.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing ICS to measure HIV Gag-specific T cell responses.

Table 1: Frequency of Gag-Specific CD8+ T Cells Producing Cytokines.

| Study Context | Peptide/Antigen | T Cell Subset | Cytokine(s) | Frequency (% of CD8+ T cells) | Reference |

| Murine Vaccination (anti-DEC-p24) | p24 peptide pool (containing 197-205) | CD8+ | IFN-γ | ~0.5 - 1.0% | [7] |

| Murine Vaccination (L. monocytogenes-gag) | Gag 197-205 | CD8+ | IFN-γ and TNF-α | Majority of activated CD8+ T cells | [13] |

| Chronic HIV-1 Infection (human) | Gag peptide pools | CD8+ | IFN-γ and/or IL-2 | Median ~0.2-0.3% | [2][4] |

| Acute HIV-1 Infection (humanized mice) | Gag peptide pools | CD8+ | IFN-γ | Variable, can be suppressed by Type I IFNs | [14] |

Table 2: Frequency of Gag-Specific CD4+ T Cells Producing Cytokines.

| Study Context | Peptide/Antigen | T Cell Subset | Cytokine(s) | Frequency (% of CD4+ T cells) | Reference |

| Murine Vaccination (anti-DEC-p24) | p24 peptide pool 3 | CD4+ | IFN-γ | >0.5% | [7] |

| HIV-1 Vaccine Trial (human) | Gag peptide pool | CD4+ | IFN-γ and/or IL-2 | Median ~0.17-0.18% | [4] |

| Chronic HIV-1 Infection (human) | Gag and Nef peptides | CD4+ | IFN-γ | Broadly targeted | [15] |

Experimental Protocols

This protocol is a general guideline and may require optimization based on specific experimental conditions and reagents.

Materials and Reagents

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (R10 medium)

-

HIV-1 Gag peptide (197-205; AMQMLKETI) or other relevant peptides/peptide pools

-

Positive Control: Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin

-

Negative Control: DMSO (peptide solvent) or an irrelevant peptide

-

Protein Transport Inhibitor: Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM)

-

Cell Viability Dye (e.g., LIVE/DEAD Fixable Dead Cell Stain)

-

Fluorescently conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™, eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

-

Fluorescently conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)

-

Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

FACS tubes or 96-well plates

Protocol for Intracellular Cytokine Staining

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the isolated cells twice with PBS or RPMI 1640.

-

Resuspend cells in R10 medium and perform a cell count. Adjust the cell concentration to 1-2 x 10^6 cells/mL.

-

-

Cell Stimulation:

-

Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate or in FACS tubes.

-

Add the HIV Gag peptide to a final concentration of 1-10 µg/mL.

-

Include the following controls:

-

Unstimulated Control: Add DMSO or culture medium only.

-

Positive Control: Add SEB (e.g., 1 µg/mL) or PMA (50 ng/mL) and Ionomycin (1 µg/mL).

-

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A (final concentration 10 µg/mL) or Monensin to each well/tube.

-

Incubate for an additional 4-6 hours (for peptide stimulation) or 4 hours (for PMA/Ionomycin) at 37°C.[2][14]

-

-

Surface Staining:

-